molecular formula C17H16N2O3S3 B2618765 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 851722-51-5

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2618765
CAS RN: 851722-51-5
M. Wt: 392.51
InChI Key: KPXFQUSOANWKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C17H16N2O3S3 . It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS . Thiazoles are known for their potent biological applications and are used in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of thiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide”, can be analyzed based on their resonating structures . The length of the Csp2—S bond is significantly shorter than that of the Csp3—S bond .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They have a general formula of C3H3NS and are part of the vitamin B (thiamine) structure .

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their biological activities. For example, some thiazole derivatives have shown notable pharmacological actions, including anticancer activities . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Future Directions

Thiazoles and their derivatives, including “N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide”, have significant potential in the rapidly growing chemical world due to their notable pharmacological actions . They are used in the cure of cancer , and several materials have been prepared for use in cancer therapy . Future research may focus on further exploring the biological activities of thiazole derivatives and developing new synthesis methods .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-17-19-14-8-7-12(11-15(14)24-17)18-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXFQUSOANWKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.